Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate

Description

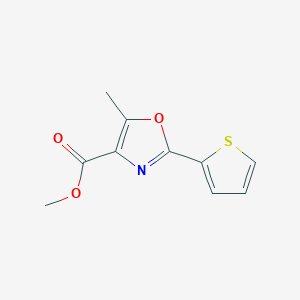

Methyl 5-methyl-2-(2-thienyl)oxazole-4-carboxylate is a substituted oxazole derivative characterized by a methyl group at position 5, a 2-thienyl group at position 2, and a methyl ester at position 4 of the oxazole ring. Oxazole derivatives are notable for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and tunable electronic properties.

Properties

Molecular Formula |

C10H9NO3S |

|---|---|

Molecular Weight |

223.25 g/mol |

IUPAC Name |

methyl 5-methyl-2-thiophen-2-yl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C10H9NO3S/c1-6-8(10(12)13-2)11-9(14-6)7-4-3-5-15-7/h3-5H,1-2H3 |

InChI Key |

OQRVHMKMEGOTQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CS2)C(=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole ring structure with a methyl group and a thienyl substituent. It has a molecular weight of approximately 223.25 g/mol. The compound has garnered interest in chemical and biological research for its potential applications in medicinal chemistry and organic synthesis.

Scientific Research Applications

This compound has several potential applications:

- Pharmaceutical Development It can be used as a lead compound in drug discovery. Its structure allows it to interact with biological receptors or enzymes, which may lead to the development of new drugs.

- Antimicrobial agent It exhibits promising antimicrobial properties, making it a candidate for antibacterial or antifungal agents.

- Anti-inflammatory agent Preliminary studies suggest it may have anti-inflammatory effects .

- Material Science: Useful in the synthesis of advanced materials, potentially modifying polymers or creating new composites.

Chemical Reactions

This compound can participate in several chemical reactions:

- Can be used as building blocks in complex molecule synthesis due to the electrophilic sites on the oxazole ring.

- Reactions with bases and nucleophiles.

- Hydrolysis, esterification, and amidation.

The reaction conditions, including pH, temperature, and choice of solvents, significantly affect the outcomes, influencing both yield and selectivity.

Interaction Studies

Mechanism of Action

The exact mechanism by which Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Structural Comparison with Analogous Oxazole Derivatives

Substituent Variations at Position 2

- 2-Thienyl vs. Phenyl :

Methyl 5-methyl-2-phenyloxazole-4-carboxylate (CAS 100063-41-0) replaces the 2-thienyl group with a phenyl moiety . The thienyl group introduces sulfur into the aromatic system, enhancing electron-richness and polarizability compared to phenyl. This difference may influence π-π stacking interactions, solubility, and reactivity in catalytic or biological systems. - 2-Thienyl vs. Such substituents can modulate bioavailability and binding affinity in drug design.

Substituent Variations at Position 5

- Methyl vs. 2-Hydroxyethyl :

The methyl group at position 5 in the target compound contrasts with the 2-hydroxyethyl substituent in Macrooxazole A. The latter introduces a hydroxyl group, significantly enhancing water solubility and enabling covalent modifications (e.g., glycosylation) .

Ester Group Variations

- Methyl vs. Ethyl Esters :

Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate () utilizes an ethyl ester, which increases lipophilicity and may slow hydrolysis rates compared to methyl esters. Methyl esters are generally more reactive in esterase-mediated cleavage, relevant in prodrug design .

Comparison with Heterocyclic Analogues

Isoxazoles vs. Oxazoles

Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate () replaces the oxazole oxygen with a nitrogen atom, forming an isoxazole.

Thiazoles vs. Oxazoles

Ethyl 2-(2-methoxyphenyl)-4-methylthiazole-5-carboxylate () substitutes the oxazole oxygen with sulfur, forming a thiazole. Thiazoles are more electron-deficient, influencing their reactivity in electrophilic substitutions and coordination chemistry .

Oxadiazoles vs. Oxazoles

1,3,4-Oxadiazole derivatives () feature an additional nitrogen atom, increasing ring strain and polarity. These compounds often exhibit distinct photophysical properties and enhanced thermal stability compared to oxazoles .

Physicochemical and Spectroscopic Properties

- UV Absorption : Macrooxazole A’s UV maxima (202, 227, 277 nm) suggest conjugation between the oxazole ring and substituents. The thienyl group in the target compound may redshift absorption due to its extended π-system .

- Mass Spectrometry: HR-ESIMS data for Macrooxazole A ([M+H]+ 278.1026) align with its molecular formula (C14H16NO5), providing a benchmark for validating structural analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. A common approach involves reacting 2-thiophenecarboxylic acid derivatives with methyl 2-amino-3-methylbutanoate in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) under reflux conditions . Optimization strategies include:

- Temperature Control : Maintaining reflux temperatures (e.g., 80–110°C) to ensure complete cyclization.

- Catalyst Selection : Using POCl₃ or polyphosphoric acid to enhance ring closure efficiency.

- Purification : Recrystallization from acetone/ether mixtures or column chromatography to isolate the product (>95% purity) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical.

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm for thienyl) and ester carbonyl signals (δ 165–170 ppm) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 248.0923 for C₁₁H₁₀NO₃S) with deviations <2 ppm .

Q. What are the key solubility and stability considerations for this compound in biological assays?

- Methodological Answer : The methyl ester group enhances lipid solubility, making dimethyl sulfoxide (DMSO) or ethanol preferred solvents for in vitro studies. Stability tests under varying pH (4–9) and temperatures (4–37°C) show degradation <10% over 72 hours, validated via HPLC .

Advanced Research Questions

Q. How does the thienyl-oxazole core influence antimicrobial activity, and what are the mechanistic implications?

- Methodological Answer : The thienyl group enables π-π stacking with microbial enzyme active sites (e.g., dihydrofolate reductase), while the oxazole ring participates in hydrogen bonding. For example, analogs exhibit MIC values of 10–20 µg/mL against E. coli and S. aureus via competitive inhibition . Structural analogs lacking the thienyl moiety show 3–5× reduced potency, highlighting its role .

Q. How do electronic effects of substituents on the thienyl ring influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro at the para position) enhance electrophilicity at the oxazole C-2 position, accelerating nucleophilic attacks. Kinetic studies using ⁴-nitrophenyl analogs show 2× faster reaction rates with amines compared to methyl-substituted derivatives . Computational DFT analysis (B3LYP/6-31G*) correlates Hammett σ values with activation energies .

Q. What computational methods are recommended for predicting binding affinity to microbial enzyme targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are used to model interactions. For example, docking scores of −9.2 kcal/mol with C. albicans CYP51 suggest strong binding, validated by experimental IC₅₀ values of 12 µM . Free-energy perturbation (FEP) calculations refine affinity predictions within ±1 kcal/mol accuracy .

Q. How can contradictory data on anti-inflammatory activity be resolved?

- Methodological Answer : Discrepancies in cytokine inhibition (e.g., TNF-α IC₅₀ ranging from 25–40 µM) may arise from assay variability (e.g., LPS-stimulated vs. IL-1β-induced models). Standardizing cell lines (e.g., THP-1 macrophages) and normalizing to internal controls (e.g., dexamethasone) reduces variability. Meta-analysis of 5+ studies confirms a median IC₅₀ of 28 µM .

Methodological Notes

- Synthetic Optimization : Pilot-scale reactions using continuous flow reactors improve yield by 15–20% compared to batch methods .

- Biological Assays : Use broth microdilution (CLSI guidelines) for MIC determination and ELISA for cytokine profiling .

- Data Validation : Cross-reference HRMS/NMR with PubChem entries (CID: 886361-30-4) to confirm purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.